Cas no 773034-44-9 (5-Ethyl-3-(piperidin-3-yl)-1,2,4-oxadiazole)
5-Ethyl-3-(piperidin-3-yl)-1,2,4-oxadiazole Chemical and Physical Properties
Names and Identifiers
-
- 5-Ethyl-3-(piperidin-3-yl)-1,2,4-oxadiazole
- 3-(5-ethyl-1,2,4-oxadiazol-3-yl)Piperidine
- 5-ethyl-3-piperidin-3-yl-1,2,4-oxadiazole
- 3-(5-Ethyl-[1,2,4]oxadiazol-3-yl)-piperidine
- AK-39742
- FT-0690081
- PubChem23029
- SCHEMBL13522013
- DTXSID10598685
- 773034-44-9
- AKOS011674804
- EN300-62582
-
- Inchi: 1S/C9H15N3O/c1-2-8-11-9(12-13-8)7-4-3-5-10-6-7/h7,10H,2-6H2,1H3
- InChI Key: AAOLTPFNNDEBDV-UHFFFAOYSA-N
- SMILES: O1C(CC)=NC(C2CNCCC2)=N1
Computed Properties
- Exact Mass: 181.121512110g/mol
- Monoisotopic Mass: 181.121512110g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 165
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 51Ų
5-Ethyl-3-(piperidin-3-yl)-1,2,4-oxadiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-62582-0.05g |
3-(5-ethyl-1,2,4-oxadiazol-3-yl)piperidine |
773034-44-9 | 95.0% | 0.05g |
$54.0 | 2025-03-15 | |
| Enamine | EN300-62582-0.1g |
3-(5-ethyl-1,2,4-oxadiazol-3-yl)piperidine |
773034-44-9 | 95.0% | 0.1g |
$57.0 | 2025-03-15 | |
| Enamine | EN300-62582-0.25g |
3-(5-ethyl-1,2,4-oxadiazol-3-yl)piperidine |
773034-44-9 | 95.0% | 0.25g |
$59.0 | 2025-03-15 | |
| Enamine | EN300-62582-0.5g |
3-(5-ethyl-1,2,4-oxadiazol-3-yl)piperidine |
773034-44-9 | 95.0% | 0.5g |
$62.0 | 2025-03-15 | |
| Enamine | EN300-62582-1.0g |
3-(5-ethyl-1,2,4-oxadiazol-3-yl)piperidine |
773034-44-9 | 95.0% | 1.0g |
$64.0 | 2025-03-15 | |
| Enamine | EN300-62582-2.5g |
3-(5-ethyl-1,2,4-oxadiazol-3-yl)piperidine |
773034-44-9 | 95.0% | 2.5g |
$129.0 | 2025-03-15 | |
| Enamine | EN300-62582-5.0g |
3-(5-ethyl-1,2,4-oxadiazol-3-yl)piperidine |
773034-44-9 | 95.0% | 5.0g |
$228.0 | 2025-03-15 | |
| Enamine | EN300-62582-10.0g |
3-(5-ethyl-1,2,4-oxadiazol-3-yl)piperidine |
773034-44-9 | 95.0% | 10.0g |
$392.0 | 2025-03-15 |
5-Ethyl-3-(piperidin-3-yl)-1,2,4-oxadiazole Related Literature
-
Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
-
Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
Additional information on 5-Ethyl-3-(piperidin-3-yl)-1,2,4-oxadiazole
5-Ethyl-3-(piperidin-3-yl)-1,2,4-oxadiazole (CAS No. 773034-44-9): A Comprehensive Overview
5-Ethyl-3-(piperidin-3-yl)-1,2,4-oxadiazole (CAS No. 773034-44-9) is a heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and drug discovery. This compound, characterized by its unique 1,2,4-oxadiazole core and piperidine substitution, is widely studied for its potential applications in pharmaceuticals and agrochemicals. Its molecular structure combines the versatility of the oxadiazole ring with the pharmacological relevance of the piperidine moiety, making it a promising candidate for various therapeutic applications.
The 1,2,4-oxadiazole scaffold is known for its stability and bioisosteric properties, often serving as a surrogate for carboxylic acids or amides in drug design. The incorporation of a 5-ethyl group and a piperidin-3-yl substituent enhances the compound's lipophilicity and binding affinity, which are critical factors in drug absorption and target engagement. Researchers have explored 5-Ethyl-3-(piperidin-3-yl)-1,2,4-oxadiazole as a building block for developing novel inhibitors and modulators, particularly in central nervous system (CNS) disorders and metabolic diseases.
In recent years, the demand for heterocyclic compounds like 5-Ethyl-3-(piperidin-3-yl)-1,2,4-oxadiazole has surged due to their role in addressing unmet medical needs. For instance, the compound's potential as a GABA receptor modulator has been investigated, aligning with the growing interest in neuropharmacology. Additionally, its structural features make it a viable candidate for enzyme inhibition, particularly in pathways related to inflammation and oxidative stress—topics highly relevant in today's research landscape.
The synthesis of 5-Ethyl-3-(piperidin-3-yl)-1,2,4-oxadiazole typically involves cyclization reactions of appropriately functionalized precursors, often employing green chemistry principles to minimize environmental impact. This aligns with the broader industry trend toward sustainable and eco-friendly synthetic methodologies. The compound's physicochemical properties, such as solubility and stability, have been optimized to ensure compatibility with formulation development, a critical consideration for pharmaceutical applications.
From a commercial perspective, 5-Ethyl-3-(piperidin-3-yl)-1,2,4-oxadiazole is available through specialized chemical suppliers, catering to researchers and pharmaceutical developers. Its CAS No. 773034-44-9 serves as a unique identifier, facilitating procurement and regulatory compliance. The compound's niche applications and high purity standards contribute to its premium positioning in the market, with demand driven by academic institutions and biotech firms.
Looking ahead, the versatility of 5-Ethyl-3-(piperidin-3-yl)-1,2,4-oxadiazole is expected to inspire further innovation in drug discovery. Its compatibility with modern high-throughput screening platforms and computational modeling tools positions it as a valuable asset in the quest for next-generation therapeutics. As the scientific community continues to explore its potential, this compound is poised to remain a focal point in the evolving landscape of medicinal chemistry.
773034-44-9 (5-Ethyl-3-(piperidin-3-yl)-1,2,4-oxadiazole) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)